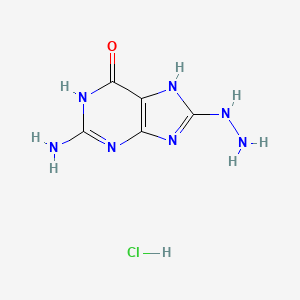

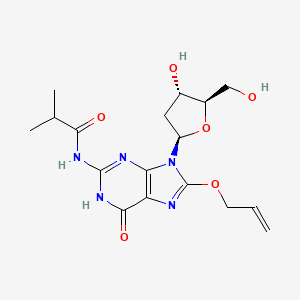

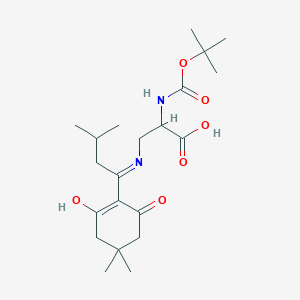

![molecular formula C7H9ClN4O B1384653 5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride CAS No. 2241142-24-3](/img/structure/B1384653.png)

5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Overview

Description

The compound “5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride” belongs to the class of triazolopyridine derivatives . Triazolopyridine derivatives are recognized for their wide range of applications in biochemical, clinical, and pharmaceutical fields . They have been identified as having antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties, as well as being adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves various methods. A common approach to constructing the triazolopyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . This process uses oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various spectroscopic techniques. For instance, the FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Chemical Reactions Analysis

The chemical reactions involving triazolopyridine derivatives are diverse. For instance, the reaction of N-(2-pyridyl)guanidines with NCS followed by treatment with a base results in 2-amino[1,2,4]pyrazolo[1,5-a]pyridines . Another reaction involves the condensation of (5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile with aromatic aldehydes and malononitrile or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives have been studied using various techniques. For instance, electron absorption and luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .Scientific Research Applications

Chemical Synthesis and Characterization

Three-component Synthesis : The compound has been used in the synthesis of new triazolo pyrimidine and pyridine derivatives through a three-component condensation process, involving aromatic aldehydes and ethyl cyanoacetate. This method is highlighted for its simplicity and convenience (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Facile Synthesis of Amide Derivatives : In bio-medicinal chemistry, the compound is utilized in synthesizing amide derivatives of triazolo[4,3-a]pyridine, contributing to the development of compounds with varied biological activities like antimicrobial and anticonvulsant properties (Gandikota, Bolla, Viswanath, & Bethi, 2017).

Herbicidal Activity : Novel derivatives of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one have shown significant herbicidal activities, which were studied through Density Functional Theory (DFT) to understand the structure-activity relationships (Liu et al., 2015).

Synthesis of Novel Pyrano Derivatives : This compound plays a role in the preparation of substituted 2H-pyrano derivatives, which are expected to exhibit antihypertensive activity (Kumar & Mashelkar, 2008).

Molecular and Structural Studies

Supramolecular Anion Recognition : The compound is involved in the one-pot synthesis of triazolo pyridines from thiosemicarbazides, mediated by supramolecular anion recognition. This process is significant in cascading reactions towards the formation of triazolo pyridines (Pandurangan et al., 2017).

Density Functional Theory Studies : In-depth theoretical studies using Density Functional Theory have been conducted on derivatives of the compound to understand their chemical properties and reactivity (Mozafari et al., 2016).

Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into the molecular geometry and hydrogen bonding patterns, which are essential for understanding their chemical behavior (Dolzhenko et al., 2010).

Synthesis and Neurological Applications : Some derivatives have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity, contributing to neurological and psychiatric disorder treatments (Guan et al., 2012).

Molecular Design for Drug Leads : Functionalized building blocks based on triazolo[4,3-a]pyridine cores have been developed for use as privileged motifs in compound design, particularly for stimulating glucagon-like peptide-1 secretion in anti-diabetes drug leads (Mishchuk et al., 2016).

Safety And Hazards

Future Directions

Triazolopyridine derivatives have found wide application in drug design and are used in the design of efficient light-emitting materials for phosphorescent OLED devices . Their diverse biological activities and potential for modification suggest that they will continue to be a focus of research in the future .

properties

IUPAC Name |

5-(aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.ClH/c8-4-5-2-1-3-6-9-10-7(12)11(5)6;/h1-3H,4,8H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFJIIUFPBRQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

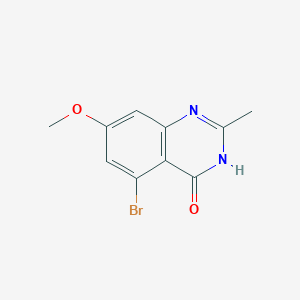

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

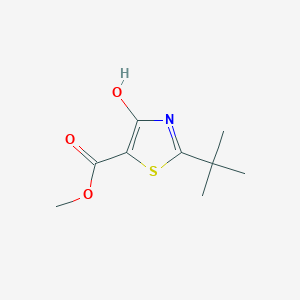

![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)

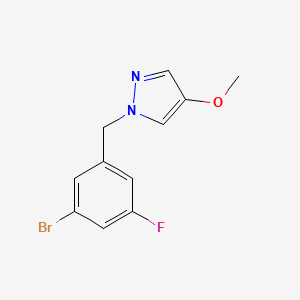

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)